molecular formula C19H19FN4O B10866946 (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10866946
M. Wt: 338.4 g/mol
InChI Key: ZMDMCIOTOSOEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound based on a pyrazol-4-yl-pyridine core structure, a scaffold recognized for its significant potential in medicinal chemistry research . Compounds within this structural class have been identified as potent and selective inhibitors of key signaling proteins, such as p38 MAP kinase, which is a crucial target in the study of inflammatory pathways . The presence of a fluorophenyl group is a common feature in many bioactive molecules, as the high electronegativity of fluorine can enhance biological activity and influence pharmacokinetic properties . Furthermore, pyrazolone derivatives, in general, are known to be explored for a range of biological activities, including anti-inflammatory and anticancer properties, often through the modulation of enzymatic targets like cyclooxygenases (COX) . This combination of features makes this compound a valuable chemical tool for researchers investigating novel therapeutic agents, particularly in the fields of oncology and immunology. It is intended solely for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H19FN4O/c1-3-5-17-18(13(2)22-15-6-4-11-21-12-15)19(25)24(23-17)16-9-7-14(20)8-10-16/h4,6-12,23H,3,5H2,1-2H3

InChI Key

ZMDMCIOTOSOEKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CN=CC=C3)C

Origin of Product

United States

Preparation Methods

Hydrazino-Ugi Reaction Followed by Cyclization

The hydrazino-Ugi four-component reaction (4-CR) enables rapid assembly of peptidomimetic intermediates. As demonstrated by Lakontseva and Krasavin, N-cyanoacetyl-N’-trifluoroacetylhydrazines undergo cyclization under mild acidic (0.5 M HCl/MeOH, 60°C) or basic (10% K₂CO₃/MeOH, 60°C) conditions to yield pyrazol-3-ones (Table 1). For the target compound, a hydrazino-Ugi reaction involving 4-fluorophenyl isonitrile, propylamine, trifluoroacetic acid, and a β-ketonitrile could generate intermediate A (Figure 1). Cyclization of A under acidic conditions would afford the pyrazol-3-one core with a propyl group at C5 and 4-fluorophenyl at C2.

Table 1: Cyclization Conditions and Yields for Analogous Pyrazol-3-ones

SubstituentsConditionsYield (%)
R¹ = Ph, R² = Me0.5 M HCl/MeOH, 60°C92
R¹ = 4-F-Ph, R² = Et10% K₂CO₃/MeOH, 60°C85
R¹ = 3-NO₂-Ph, R² = Pr0.5 M HCl/MeOH, 60°C78

Claisen-Schmidt Condensation and Cyclization

Microwave-assisted Claisen-Schmidt condensation between 4-fluoroacetophenone and propyl aldehyde generates chalcone intermediate B , which undergoes cyclization with hydrazine hydrate to form 2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one (C ). This method, optimized by Kumar et al., achieves 88% yield for analogous pyrazolines under 100°C microwave irradiation (30 min).

LigandBaseTemp (°C)Yield (%)
XantphosK₃PO₄11092
BINAPCs₂CO₃10078
TricyclohexylphosphineKOtBu12085

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The propensity for N→C acyl migration in hydrazino-Ugi intermediates can lead to regioisomeric pyrazol-3-ones. Bulky substituents (e.g., propyl) at the hydrazine nitrogen mitigate this issue by sterically hindering undesired pathways, as observed in analogs with R² = Pr (78% yield).

Stereochemical Control

The Z-configuration of the ethylidene group is critical for biological activity. Polar solvents (e.g., DMF) and low temperatures (0–5°C) favor Z-selectivity by stabilizing the transition state through hydrogen bonding.

Purification of Hydrophobic Intermediates

Chromatographic purification of the final compound is challenged by its low solubility in common solvents. Recrystallization from EtOAc/hexane (1:3) improves purity to >98%, as evidenced by HPLC data for related pyrazol-3-ones .

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolones.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one exhibit a variety of biological activities:

  • Antimicrobial Activity : The presence of the pyrazolone structure suggests potential efficacy against various microbial strains.
  • Anti-inflammatory Properties : Related compounds have demonstrated significant anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that similar pyrazolone derivatives may possess antitumor properties, warranting investigation into their mechanisms of action .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrazolone derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Antitumor Mechanisms

In a recent investigation into the antitumor mechanisms of pyrazolone derivatives, researchers found that compounds with similar structural features to this compound inhibited cancer cell proliferation through apoptosis induction pathways. This highlights the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit structural diversity through substituent variations. Below is a comparative analysis of the target compound with structurally analogous molecules:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound Not explicitly provided Calculated ~407.43 4-fluorophenyl, propyl, pyridin-3-ylamino Z-configuration, pyridin-3-ylamino enhances H-bonding potential
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one () C21H19FN6O 390.42 4-fluorophenyl, methyl, triazolylmethyl Triazole substituent increases polarity; methyl reduces lipophilicity vs. propyl
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one () Not explicitly provided Calculated ~432.44 4-methoxyphenyl, 4-nitrophenyl, imidazolyl Nitro group enhances electron-withdrawing effects; methoxy improves solubility
Thiomethyl-substituted pyrazolone () Not explicitly provided Not provided Thiomethylphenyl, hydroxypyrazolyl Thiomethyl group increases sulfur-mediated interactions; adapted from Dorofeeva’s synthesis
4-[(Z)-(2-Furyl)(2-naphthylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one () Not explicitly provided Not provided 2-furyl, 2-naphthylamino Furyl and naphthyl groups enhance π-π stacking; Z-configuration confirmed via X-ray

Key Observations:

The propyl chain at position 5 increases lipophilicity relative to methyl (), possibly enhancing membrane permeability. 4-Fluorophenyl is a common substituent (Evidences 1, 5, 6), contributing to electron-withdrawing effects and metabolic stability.

Synthetic Methods :

  • Thiomethyl-substituted analogs () are synthesized via modified Dorofeeva protocols, suggesting adaptable routes for the target compound’s derivatives .
  • Z-configuration, critical for activity, is consistently confirmed via crystallography (Evidences 1, 11) using SHELXL .

Research Findings and Gaps

  • Its analogs (Evidences 5, 6, 11) highlight the prevalence of Z-configuration and fluorophenyl groups, but experimental data (e.g., solubility, bioactivity) remain unreported.

Biological Activity

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly as a selective cyclooxygenase-2 (COX-II) inhibitor. This article reviews the compound's biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C19H19FN4O
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 884416-25-5

The biological activity of this compound is primarily attributed to its ability to inhibit COX-II, an enzyme implicated in inflammatory processes and pain pathways. COX-II inhibitors are valuable in treating conditions such as arthritis and other inflammatory diseases without the gastrointestinal side effects often associated with non-selective NSAIDs.

Inhibition of COX-II

Recent studies have reported varying degrees of COX-II inhibitory activity among pyrazole derivatives. For instance, the compound has been shown to exhibit significant inhibition against COX-II with an IC50 value that suggests it could be a candidate for further development as an anti-inflammatory agent:

CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.789.51
PYZ160.5210.73

The selectivity index indicates how much more selective the compound is for COX-II over COX-I, which is crucial for minimizing side effects.

Anti-inflammatory Activity

In vivo studies have demonstrated that compounds similar to this compound exhibit significant reductions in inflammation markers. For example, one study reported a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib, indicating promising anti-inflammatory properties.

Case Studies

  • Study on Pyrazole Derivatives : A study published in ACS Omega evaluated various pyrazole derivatives for their COX-II inhibitory activities. Among these, compounds structurally similar to the target compound showed effective inhibition with minimal ulcerogenic effects, making them suitable candidates for therapeutic use .
  • Inflammatory Disease Model : In a model of induced inflammation in rats, administration of the compound led to a significant decrease in paw edema compared to control groups, suggesting effective anti-inflammatory action .

Q & A

What are the established synthetic routes for preparing (4Z)-configured pyrazol-3-one derivatives, and how are reaction conditions optimized?

Level: Basic
Answer:
The synthesis of (4Z)-configured pyrazol-3-one derivatives typically involves condensation reactions between aldehydes and pyrazolone precursors under controlled conditions. For example, in analogous compounds (e.g., triazole-pyrazole hybrids), reactions are conducted in ethanol at 100°C for 2 hours with sodium acetate as a catalyst, yielding products with >95% purity after crystallization . Key optimization parameters include:

  • Solvent choice : Polar protic solvents (e.g., ethanol) enhance solubility and reaction kinetics.
  • Temperature : Elevated temperatures (80–100°C) accelerate imine/enamine formation.
  • Catalysts : Mild bases (e.g., NaOAc) promote deprotonation without side reactions.
    For the target compound, a similar approach using 1-(pyridin-3-ylamino)ethylidene aldehyde and a 2-(4-fluorophenyl)-5-propylpyrazol-3-one precursor is recommended, followed by Z/E configuration validation via X-ray crystallography .

What spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and molecular conformation of this compound?

Level: Basic
Answer:

  • X-ray Diffraction (XRD) : Essential for unambiguous confirmation of the Z-configuration and dihedral angles between aromatic rings. For example, in structurally related compounds, XRD revealed a dihedral angle of 15.2° between the pyrazole and fluorophenyl rings, stabilizing the Z-isomer .
  • NMR Spectroscopy : Key for detecting enamine proton environments . In Z-isomers, the NH proton of the pyridinylamino group typically resonates at δ 10.2–11.5 ppm due to intramolecular hydrogen bonding .
  • IR Spectroscopy : Confirms enamine C=N stretches near 1600–1650 cm⁻¹ and hydrogen-bonded NH stretches at 3200–3300 cm⁻¹ .

How can researchers address contradictions between computational predictions and experimental data for electronic properties?

Level: Advanced
Answer:
Discrepancies often arise in HOMO-LUMO gaps or dipole moments. To resolve these:

Validate computational methods : Compare DFT (e.g., B3LYP/6-311+G(d,p)) with Cambridge Structural Database (CSD) data for analogous structures. For example, CSD analysis of triazole-pyrazole hybrids showed deviations <5% in bond lengths compared to DFT .

Experimental cross-check : Use UV-Vis spectroscopy to measure λmax and compare with TD-DFT predictions. Adjust solvent parameters (e.g., dielectric constant) in simulations to match experimental conditions .

Crystallographic refinement : Ensure XRD data (e.g., thermal ellipsoids, occupancy factors) are accurately modeled to refine electron density maps .

What strategies are effective for optimizing reaction yields while maintaining Z-selectivity?

Level: Advanced
Answer:

  • Dynamic kinetic control : Use protic solvents (e.g., ethanol) to stabilize the Z-isomer via intramolecular hydrogen bonding during the reaction .
  • Catalytic additives : Introduce microwave irradiation (e.g., 150 W, 30 min) to reduce reaction time and minimize thermal degradation, as demonstrated in similar enamine syntheses .
  • Temperature gradients : Start at 50°C to favor nucleation, then ramp to 100°C to drive completion, achieving yields >90% .
  • Workup protocols : Employ cold ethanol recrystallization to selectively precipitate the Z-isomer, leveraging solubility differences .

How can researchers investigate the biological activity of this compound, and what assay designs are recommended?

Level: Advanced
Answer:

  • In vitro assays :
    • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazolone derivatives with fluorophenyl groups showed MIC values of 8–32 µg/mL .
    • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Analogous compounds exhibited IC50 values of 10–50 µM via apoptosis induction .
  • Mechanistic studies :
    • Molecular docking : Target enzymes like COX-2 or topoisomerase II, using PyRx Autodock Vina. The pyridinylamino group may engage in π-π stacking with active-site residues .
    • Fluorescence quenching : Monitor interactions with serum albumin (e.g., BSA) to assess pharmacokinetic properties .

What methodologies are suitable for analyzing tautomeric equilibria in solution versus solid states?

Level: Advanced
Answer:

  • Solid-state : Use XRD to confirm the dominant tautomer (e.g., keto-enol). For example, in related pyrazol-3-ones, the enol form is stabilized by hydrogen bonding in crystals .
  • Solution-state :
    • NMR titration : Monitor proton exchange in DMSO-d6/CDCl3 mixtures. Chemical shift changes (Δδ > 0.5 ppm) indicate tautomerization .
    • pH-dependent UV-Vis : Track absorbance shifts at 270–300 nm to identify pKa values and tautomeric populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.